![molecular formula C19H30N4O2 B4675650 N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide
Overview
Description
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide, also known as NMPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide is not fully understood. However, it has been proposed that N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide acts as a selective D3 dopamine receptor antagonist and a 5-HT1A receptor agonist. This dual mechanism of action may contribute to the antipsychotic and anxiolytic effects of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide.
Biochemical and Physiological Effects:
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This modulation may contribute to the antipsychotic, anxiolytic, and antinociceptive effects of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide. N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide has also been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the prefrontal cortex. This effect may contribute to the cognitive-enhancing effects of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide is its selective activity on dopamine and serotonin receptors. This selectivity may reduce the risk of side effects associated with non-selective drugs. However, one of the limitations of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide is its low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide is not fully understood, which may limit its potential therapeutic applications.
Future Directions
Future research on N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide should focus on elucidating its mechanism of action and identifying its potential therapeutic applications. Additionally, studies should be conducted to investigate the long-term effects of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide on neurotransmitter systems and cognitive function. Finally, the development of more soluble analogs of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide may enhance its potential for therapeutic use.
Scientific Research Applications
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antinociceptive effects. N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These effects make N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide a promising candidate for the treatment of various psychiatric and neurological disorders.
properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-21-9-11-22(12-10-21)8-2-7-20-19(24)17-3-5-18(6-4-17)23-13-15-25-16-14-23/h3-6H,2,7-16H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSTGKJFRYUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-(morpholin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)
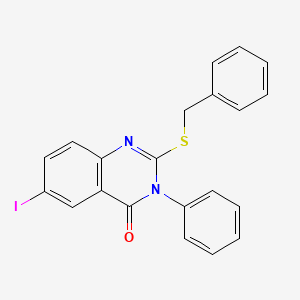
![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4675581.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)


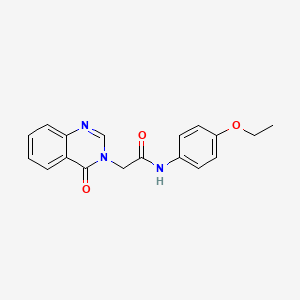
![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)
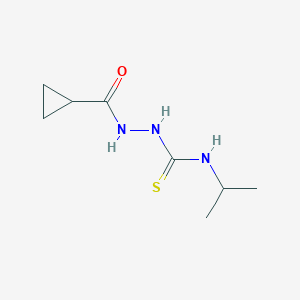
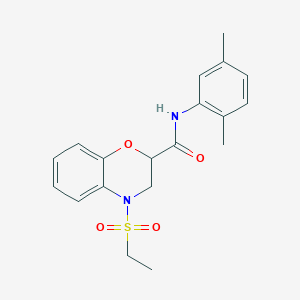
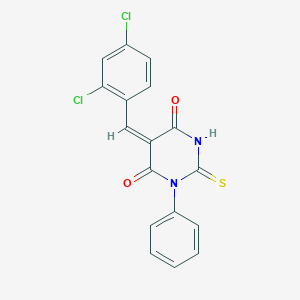

![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)